1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14834232
InChI: InChI=1S/C13H13FN2O3S/c14-10-3-1-9(2-4-10)12-7-13(17)16(15-12)11-5-6-20(18,19)8-11/h1-4,7,11,15H,5-6,8H2
SMILES:
Molecular Formula: C13H13FN2O3S
Molecular Weight: 296.32 g/mol

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol

CAS No.:

Cat. No.: VC14834232

Molecular Formula: C13H13FN2O3S

Molecular Weight: 296.32 g/mol

* For research use only. Not for human or veterinary use.

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol -

Specification

Molecular Formula C13H13FN2O3S
Molecular Weight 296.32 g/mol
IUPAC Name 2-(1,1-dioxothiolan-3-yl)-5-(4-fluorophenyl)-1H-pyrazol-3-one
Standard InChI InChI=1S/C13H13FN2O3S/c14-10-3-1-9(2-4-10)12-7-13(17)16(15-12)11-5-6-20(18,19)8-11/h1-4,7,11,15H,5-6,8H2
Standard InChI Key FJBIMBCNOALQIX-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CC1N2C(=O)C=C(N2)C3=CC=C(C=C3)F

Introduction

Synthesis and Characterization

The synthesis of such compounds typically involves multiple steps, requiring careful control of reaction conditions like temperature, solvent choice, and reaction time to ensure high yields and purity. Techniques such as chromatography are often used for purification. Characterization methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Potential Applications

Compounds with similar structures, such as those featuring pyrazole and tetrahydrothiophene moieties, have been investigated for their biological activities, including enzyme inhibition and receptor modulation. The presence of a fluorophenyl group can enhance its interaction with biological targets, suggesting potential applications in medicinal chemistry.

Research Findings and Future Directions

While specific research findings on 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-ol are not available, studies on related compounds indicate that modifications in the thiophene or pyrazole structures can significantly alter biological activity. Experimental studies using techniques like Surface Plasmon Resonance or Isothermal Titration Calorimetry would be necessary to elucidate specific interactions and quantify binding affinities.

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